

2,7-Dibromotriphenylene (CAS: 888041-37-0): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Dibromotriphenylene

Cat. No.: B088987

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromotriphenylene is a polycyclic aromatic hydrocarbon that has garnered interest primarily in the field of materials science, particularly for applications in organic electronics. Its rigid, planar structure and the presence of bromine atoms make it a versatile building block for the synthesis of more complex organic semiconducting materials. While its biological properties are not extensively documented in publicly available literature, its potential as a scaffold in medicinal chemistry remains an area for exploration. This guide provides a summary of the known properties, potential applications, and generalized experimental approaches related to **2,7-Dibromotriphenylene**.

Core Properties

The fundamental physical and chemical properties of **2,7-Dibromotriphenylene** are summarized in the table below. It is important to note that some reported values, such as the melting point, show slight variations across different suppliers.

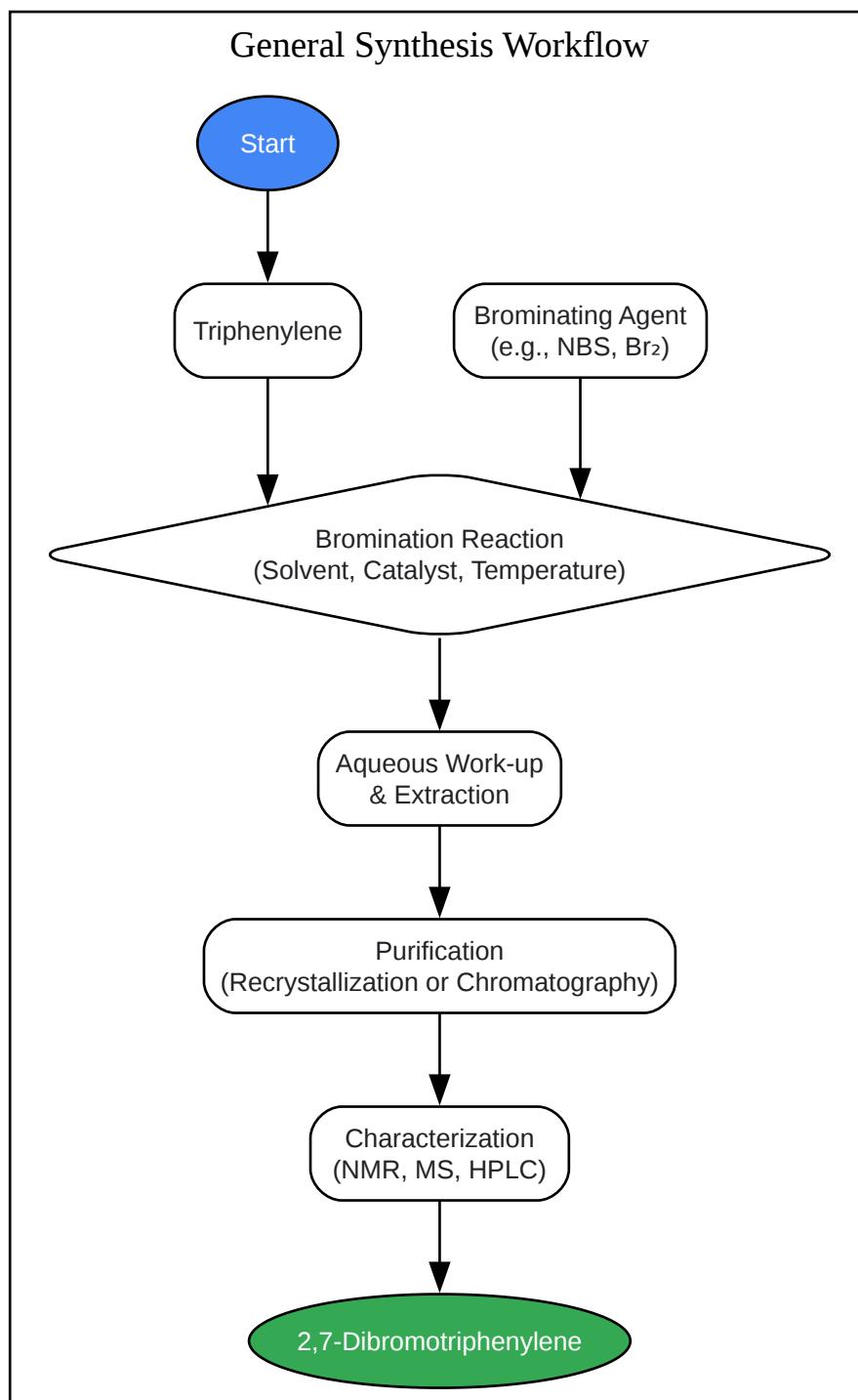
Property	Value	Reference(s)
CAS Number	888041-37-0	[1] [2]
Molecular Formula	C ₁₈ H ₁₀ Br ₂	[2]
Molecular Weight	386.08 g/mol	[2]
Appearance	White to light yellow powder or crystalline solid	[1] [2]
Melting Point	230-234 °C or 311-313 °C	[1] [3]
Solubility	Insoluble in water. Soluble in organic solvents such as chloroform, benzene, and toluene.	[1]
Purity	Typically >98% (as determined by GC or HPLC)	[2] [4]
Storage	Store at room temperature away from light.	[2] [3]

Applications

The primary applications of **2,7-Dibromotriphenylene** are centered around its use as a chemical intermediate in the synthesis of materials for organic electronics and other specialty chemicals.

- **Organic Electronics:** Due to its excellent electron-transporting and hole-blocking properties, it serves as a building block for high-performance materials used in:
 - Organic Light-Emitting Diodes (OLEDs)[\[1\]](#)
 - Organic Photovoltaics (OPVs)[\[1\]](#)
 - Organic Field-Effect Transistors (OFETs)[\[1\]](#)
- **Pharmaceutical Synthesis:** It can be utilized as a starting material for the synthesis of more complex molecules. While specific biological activities for **2,7-Dibromotriphenylene** itself

are not widely reported, it has been suggested to have potential antimicrobial properties, making it a candidate for the development of new antibiotics.[1]


- Flame Retardants: Its high thermal stability makes it a potential candidate for use as a flame retardant in plastics, coatings, and textiles.[1]
- Polymer Chemistry: It can be used as a monomer for the synthesis of conjugated polymers with specific optoelectronic properties.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **2,7-Dibromotriphenylene** are not readily available in peer-reviewed literature, likely due to its commercial availability as a specialty chemical. However, general methodologies for the synthesis of similar brominated aromatic compounds and standard purification techniques are described below.

General Synthesis Approach for Brominated Aromatic Compounds

The synthesis of brominated triphenylenes often involves the bromination of the parent triphenylene core. A general workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of brominated triphenylenes.

Methodology:

- Reaction Setup: The parent triphenylene is dissolved in a suitable inert solvent (e.g., a halogenated solvent).
- Bromination: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is added, often in the presence of a catalyst (e.g., a Lewis acid). The reaction temperature and time are critical parameters to control the degree and regioselectivity of bromination.
- Quenching and Extraction: Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume any excess bromine. The product is then extracted into an organic solvent.
- Purification: The crude product is purified using standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

General Protocol for NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of organic molecules.

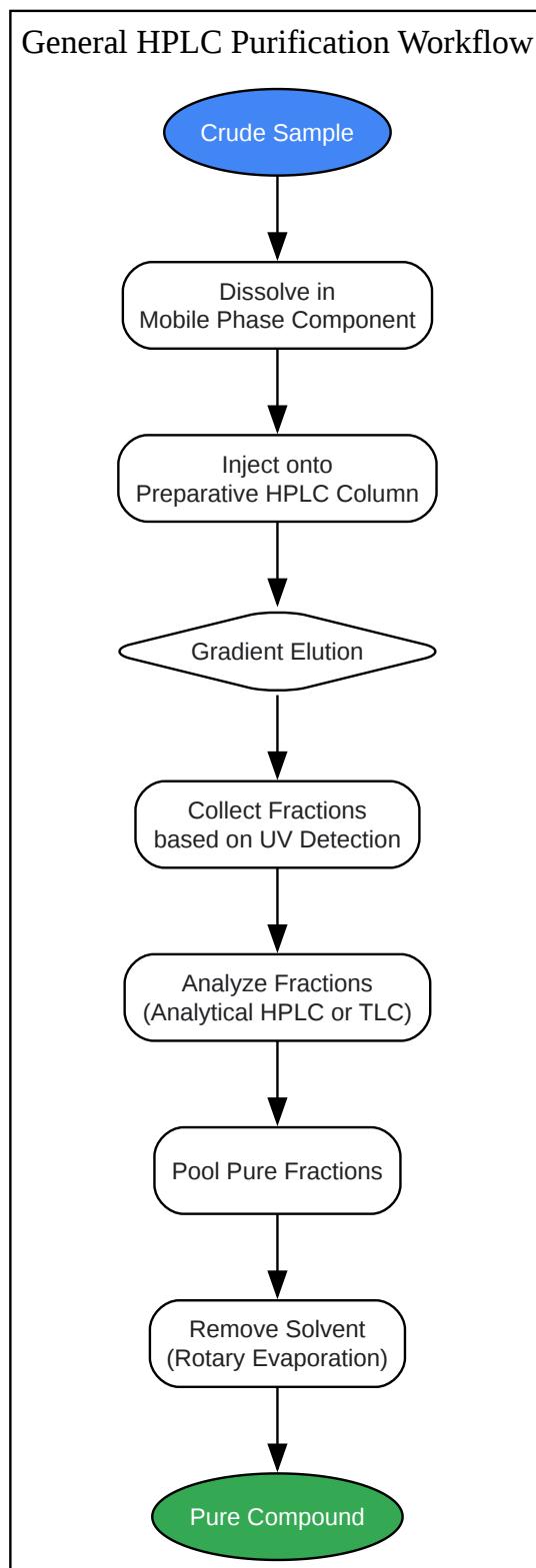
Sample Preparation:

- ^1H NMR: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^{13}C NMR: A more concentrated sample (20-50 mg) is generally required.

Data Acquisition (General Parameters):

- ^1H NMR: A standard single-pulse experiment is typically used with a relaxation delay of 1-2 seconds between scans.
- ^{13}C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and improve the signal-to-noise ratio.

While specific NMR data for **2,7-Dibromotriphenylene** is not readily available in public databases, the expected ^1H NMR spectrum would show signals in the aromatic region, and the ^{13}C NMR would display corresponding signals for the aromatic carbons.


General Protocol for HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a powerful method for the purification and purity assessment of organic compounds.

Method Development:

- Column Selection: A reverse-phase column (e.g., C18) is often a good starting point for non-polar to moderately polar aromatic compounds.
- Mobile Phase Selection: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA), is typically employed.
- Detection: UV detection at a wavelength where the compound exhibits strong absorbance is used to monitor the elution.

General Purification Workflow:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the purification of an organic compound using preparative HPLC.

Signaling Pathways and Biological Activity

A comprehensive search of scientific literature and chemical databases did not yield any specific information on the involvement of **2,7-Dibromotriphenylene** in any biological signaling pathways. Furthermore, apart from a general suggestion of potential antimicrobial properties, there is a lack of published data on its biological activity. This suggests that the compound has not been a primary focus of research in the fields of pharmacology or drug development to date. Professionals interested in the biological effects of this molecule would likely need to undertake foundational in vitro and in vivo studies.

Conclusion

2,7-Dibromotriphenylene is a valuable chemical intermediate, particularly for the synthesis of materials used in organic electronics. Its well-defined structure and chemical handles (bromine atoms) allow for its incorporation into more complex molecular architectures. While its physical and basic chemical properties are documented, detailed experimental protocols for its synthesis and purification are not widely published. Crucially for drug development professionals, there is a significant gap in the understanding of its biological activity and its potential interactions with cellular signaling pathways. Future research in these areas would be necessary to explore any potential therapeutic applications of this compound or its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pstORAGE-ACS-6854636.s3.amazonaws.com [pstORAGE-ACS-6854636.s3.amazonaws.com]
- 2. rsc.org [rsc.org]
- 3. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- 4. forskning.ruc.dk [forskning.ruc.dk]

- To cite this document: BenchChem. [2,7-Dibromotriphenylene (CAS: 888041-37-0): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b088987#2-7-dibromotriphenylene-cas-number-888041-37-0-properties\]](https://www.benchchem.com/product/b088987#2-7-dibromotriphenylene-cas-number-888041-37-0-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com